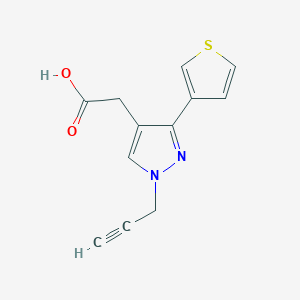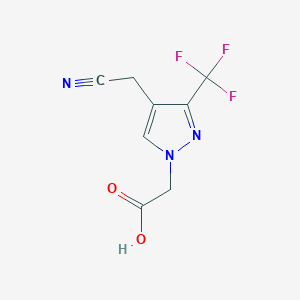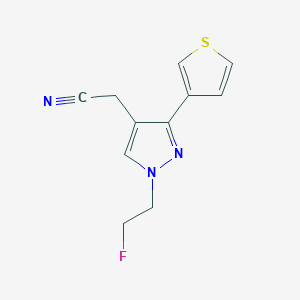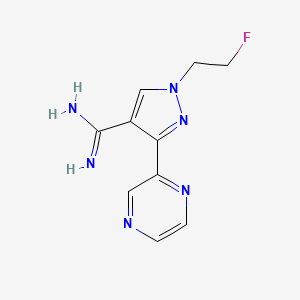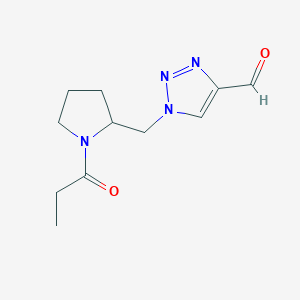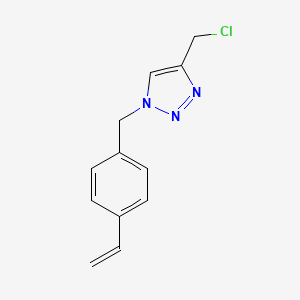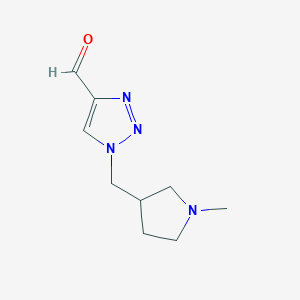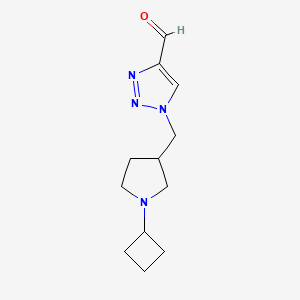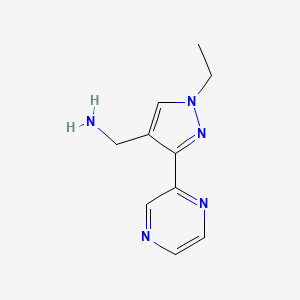
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine” is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Further structural analysis would require more specific information such as NMR data .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine derivatives through a condensation reaction, showcasing a methodology that could be applicable to the synthesis of related compounds like "(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine" for further research applications (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Compounds with pyrazole moieties showed higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science Applications
- Cobalt(II) complexes containing pyrazolyl-based ligands have shown potential in material science applications, such as the polymerization of methyl methacrylate to produce poly(methyl methacrylate) with high molecular weight and narrower polydispersity index, suggesting utility in polymer science and engineering (Choi et al., 2015).
Fluorescent Compounds and Spectroscopy
- Fluorescent compounds containing the pyrazolo[1,5-a]pyrazin moiety were synthesized and characterized, including studies on their optical properties, showcasing the potential for these compounds in developing new fluorescent materials and probes (Zheng et al., 2011).
Antifungal and Antibacterial Agents
- Some pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds bind with high affinity to their targets , which could result in a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWEAQBDKXELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







